molecular formula C15H19N3O3 B14991578 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide

Cat. No.: B14991578
M. Wt: 289.33 g/mol
InChI Key: ARYBPUHZPPYURI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.

    Amidation: The final step involves the formation of the amide bond through the reaction of the oxadiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]butanamide

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide may exhibit unique properties such as enhanced stability, specific biological activity, or improved solubility compared to similar compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C15H19N3O3/c1-9(2)12-5-7-13(8-6-12)20-11(4)15(19)16-14-10(3)17-21-18-14/h5-9,11H,1-4H3,(H,16,18,19)

InChI Key

ARYBPUHZPPYURI-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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